

HJC0350: A Potent and Selective EPAC2 Antagonist

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Compound of Interest

Compound Name: HJC0350

Cat. No.: B15612196

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key intracellular signaling protein. As a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1, EPAC2 is involved in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases. This document provides a comprehensive overview of the research on **HJC0350**, including its mechanism of action, quantitative data, detailed experimental protocols, and its role within the broader context of EPAC2 signaling.

Core Data Summary

The following tables summarize the key quantitative data reported for **HJC0350**.

Table 1: In Vitro Efficacy of **HJC0350**

Target	Assay Type	Metric	Value	Reference
EPAC2	8-NBD-cAMP Binding Assay	IC50	0.3 μ M	[1][2][3][4]
EPAC1	Rap1-GDP Exchange Assay	Inhibition	No inhibition at 25 μ M	[2][4]
PKA	PKA Activation Assay	Inhibition	No inhibition	[1][2][4]

Table 2: Physicochemical and Solubility Properties of **HJC0350**

Property	Value	Unit
Molecular Weight	277.38	g/mol
Formula	C15H19NO2S	
CAS Number	885434-70-8	
Solubility in DMSO	13.87 - 52	mg/mL
Solubility in Ethanol	5.55	mg/mL
Solubility in Water	Insoluble	

Mechanism of Action

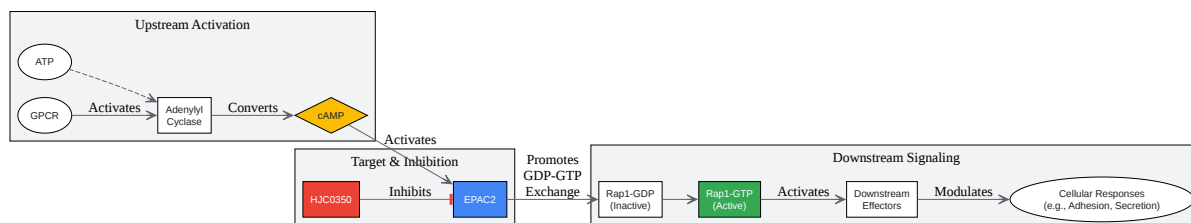
HJC0350 exerts its biological effects through the selective inhibition of EPAC2. Cyclic AMP (cAMP), a ubiquitous second messenger, directly binds to and activates EPAC2. This activation leads to a conformational change in EPAC2, enabling it to function as a GEF for Rap1, facilitating the exchange of GDP for GTP and thereby activating Rap1.[4] Activated Rap1, in turn, modulates a variety of downstream signaling pathways involved in processes such as cell adhesion, secretion, and gene expression.

HJC0350 acts as a competitive antagonist, binding to the cAMP-binding domain of EPAC2 and preventing the binding of endogenous cAMP.[2] This selective blockade of EPAC2 activation inhibits downstream Rap1 signaling without affecting other cAMP-dependent pathways, most

notably the Protein Kinase A (PKA) pathway.[1][2][4] The high selectivity of **HJC0350** for EPAC2 over EPAC1 and PKA makes it a valuable tool for dissecting the specific roles of the EPAC2 signaling cascade.

Signaling Pathway

The signaling pathway involving **HJC0350** is centered on the inhibition of the EPAC2-Rap1 axis. The following diagram illustrates this pathway.



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HJC0350 inhibits the cAMP-EPAC2-Rap1 signaling pathway.

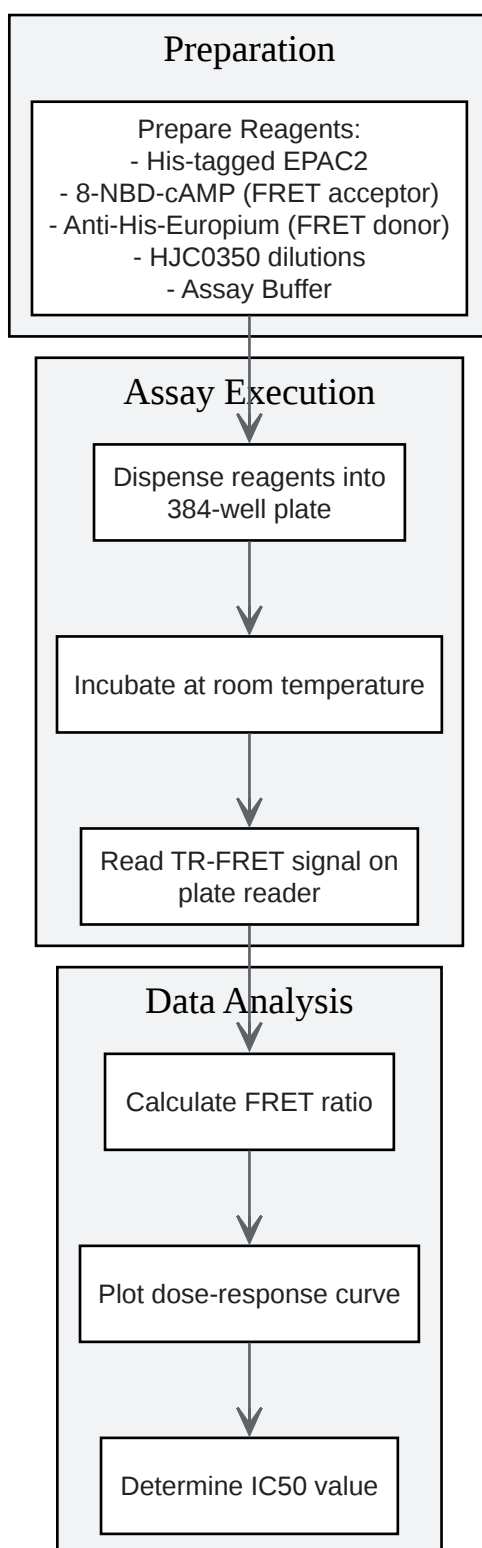
Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **HJC0350**, based on standard laboratory practices and information inferred from published research.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EPAC2 Binding

This assay is used to determine the binding affinity of **HJC0350** to EPAC2 by measuring the displacement of a fluorescently labeled cAMP analog.

Workflow Diagram:



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Workflow for the TR-FRET based EPAC2 binding assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.
 - Recombinant human His-tagged EPAC2 protein is diluted in assay buffer to the desired final concentration (e.g., 10 nM).
 - 8-NBD-cAMP (8-((2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)amino)adenosine-3',5'-cyclic monophosphate), the fluorescent cAMP analog, is diluted in assay buffer to its final concentration (e.g., 20 nM).
 - Anti-His antibody conjugated to a Europium cryptate (the FRET donor) is diluted in assay buffer.
 - A serial dilution of **HJC0350** is prepared in DMSO and then further diluted in assay buffer.
- Assay Procedure:
 - The assay is performed in low-volume 384-well black plates.
 - To each well, add the diluted His-EPAC2, 8-NBD-cAMP, and anti-His-Europium antibody.
 - Add the serially diluted **HJC0350** or DMSO vehicle control to the appropriate wells.
 - The plate is incubated at room temperature for 1-2 hours, protected from light.
- Data Acquisition and Analysis:
 - The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The excitation wavelength is typically around 340 nm, and emissions are read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).
 - The FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

- The data are normalized to the control wells (DMSO for 100% activity and a saturating concentration of a known inhibitor for 0% activity).
- The normalized data are plotted against the logarithm of the **HJC0350** concentration, and the IC₅₀ value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

In Vitro Rap1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of EPAC2 to catalyze the exchange of GDP for a fluorescent GTP analog on Rap1, and the inhibition of this process by **HJC0350**.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
 - Recombinant Rap1b protein is pre-loaded with BODIPY-FL-GDP by incubation in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to lock the nucleotide in place. Unbound nucleotide is removed by size-exclusion chromatography.
 - Recombinant EPAC2 is diluted in assay buffer.
 - A non-hydrolyzable GTP analog, GTPγS, is used as the exchange nucleotide.
 - Serial dilutions of **HJC0350** and cAMP are prepared.
- Assay Procedure:
 - The assay is performed in a 96- or 384-well black plate format.
 - To each well, add the BODIPY-FL-GDP-loaded Rap1b.
 - Add **HJC0350** or vehicle control, followed by the addition of EPAC2 and cAMP to initiate the exchange reaction.

- The exchange is initiated by the addition of a high concentration of GTPyS.
- Data Acquisition and Analysis:
 - The fluorescence polarization or fluorescence intensity of the BODIPY-FL-GDP is monitored over time using a plate reader. The release of BODIPY-FL-GDP upon exchange with GTPyS results in a decrease in fluorescence polarization or a change in fluorescence intensity.
 - The initial rate of the reaction is calculated for each concentration of **HJC0350**.
 - The percentage of inhibition is calculated relative to the control reaction (with cAMP and without **HJC0350**).
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the **HJC0350** concentration.

Live-Cell FRET-Based Assay for EPAC2 Activation

This assay utilizes a genetically encoded FRET-based biosensor for EPAC activity to monitor the effect of **HJC0350** in a cellular context.

Methodology:

- Cell Culture and Transfection:
 - HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
 - Cells are seeded in glass-bottom dishes or multi-well plates suitable for microscopy.
 - Cells are transfected with a plasmid encoding an EPAC FRET biosensor (e.g., a construct containing CFP and YFP flanking the cAMP-binding domain of EPAC2) using a suitable transfection reagent.
- Live-Cell Imaging:

- 24-48 hours post-transfection, the cell culture medium is replaced with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
- The cells are placed on the stage of a fluorescence microscope equipped for live-cell imaging and FRET measurements.
- A baseline FRET ratio (e.g., YFP/CFP emission ratio upon CFP excitation) is established.
- Cells are pre-incubated with **HJC0350** or vehicle control for a defined period.
- An EPAC agonist (e.g., the cell-permeable cAMP analog 8-pCPT-2'-O-Me-cAMP) is added to the cells to stimulate EPAC2.
- Data Acquisition and Analysis:
 - Images of CFP and YFP fluorescence are captured over time.
 - The FRET ratio is calculated for individual cells or regions of interest.
 - The change in FRET ratio upon agonist stimulation is measured in the presence and absence of **HJC0350**.
 - The inhibitory effect of **HJC0350** is quantified by comparing the agonist-induced FRET change in treated versus untreated cells.

Conclusion

HJC0350 is a highly selective and potent antagonist of EPAC2. Its ability to specifically inhibit the EPAC2-Rap1 signaling axis without affecting PKA-mediated pathways makes it an invaluable research tool for elucidating the physiological and pathological roles of EPAC2. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting EPAC2 with compounds like **HJC0350**. Further research, including in vivo studies, will be crucial to fully understand the pharmacological profile and potential clinical applications of this promising inhibitor.

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